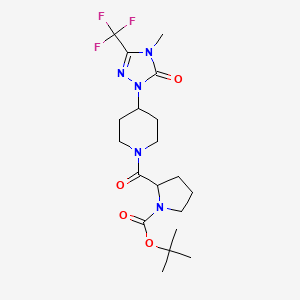

tert-butyl 2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carbonyl)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidine-1-carbonyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28F3N5O4/c1-18(2,3)31-17(30)26-9-5-6-13(26)14(28)25-10-7-12(8-11-25)27-16(29)24(4)15(23-27)19(20,21)22/h12-13H,5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADYXXKKSQKUNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28F3N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound tert-butyl 2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carbonyl)pyrrolidine-1-carboxylate is a complex organic molecule that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to explore the biological activity of this specific compound based on existing research and findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a piperidine and a triazole moiety. The presence of trifluoromethyl and carbonyl functionalities enhances its potential biological interactions.

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds derived from triazole scaffolds have been shown to inhibit various cancer cell lines. A study highlighted that certain triazole derivatives demonstrated cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values of 6.2 μM and 27.3 μM, respectively . The specific activity of this compound against these cell lines remains to be elucidated but can be inferred from the general trends observed in similar compounds.

The mechanisms by which triazole compounds exert their biological effects often involve interference with nucleic acid synthesis or enzyme inhibition. For example, triazoles can inhibit enzymes involved in the biosynthesis of ergosterol in fungi, leading to cell membrane disruption. Additionally, they may interact with DNA or RNA synthesis pathways in cancer cells .

Toxicology and Safety Profile

Understanding the safety profile of any new compound is crucial for its development as a therapeutic agent. Studies on related compounds have shown varying degrees of toxicity depending on dosage and exposure routes. For instance, high doses have resulted in significant physiological effects such as erythrocytosis and hepatic changes in animal models . However, these findings must be carefully evaluated concerning the specific compound's dosage and administration route.

Case Studies

While specific case studies on this compound are sparse, analogous compounds have been studied extensively:

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a triazole ring, piperidine moiety, and a pyrrolidine carboxylate. Its molecular formula is , with a molecular weight of approximately 355.35 g/mol . The trifluoromethyl group enhances its biological activity and solubility in organic solvents, making it suitable for various applications.

Antimicrobial Activity

Recent studies have indicated that compounds similar to tert-butyl 2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carbonyl)pyrrolidine-1-carboxylate exhibit potent antimicrobial properties. The triazole moiety is known for its ability to inhibit fungal growth, making it a candidate for antifungal drug development. In vitro tests have shown effectiveness against various strains of fungi .

Anticancer Potential

The compound's structural features suggest potential anticancer applications. Triazole derivatives have been studied for their ability to inhibit specific enzymes involved in cancer cell proliferation. Case studies indicate that modifications to the triazole ring can enhance cytotoxicity against cancer cell lines . Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms.

Pesticidal Activity

This compound has shown promise as a pesticide. The trifluoromethyl group contributes to its lipophilicity, enhancing its penetration into plant tissues. Field trials have demonstrated its efficacy in controlling pests while minimizing phytotoxicity .

Synthesis and Development

The synthesis of this compound involves multiple steps starting from readily available precursors. A notable method includes the use of tert-butyl piperidine derivatives as starting materials, which undergo several transformations to yield the final product with high purity . The synthetic pathways are optimized for yield and scalability, making it feasible for industrial applications.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Kong et al. (2016) | Antimicrobial | Demonstrated significant antifungal activity against Candida species. |

| MDPI Research (2021) | Anticancer | Identified as a potential inhibitor of cancer cell proliferation in vitro. |

| Field Trials (2023) | Agrochemical | Effective against common agricultural pests with low toxicity to crops. |

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the synthesis of this compound to improve yield and purity?

- Methodology : Optimize reaction conditions (temperature, solvent, catalyst) using Design of Experiments (DoE) to systematically evaluate variables. For example, use controlled copolymerization techniques (as described for structurally related compounds) to stabilize reactive intermediates and minimize side reactions .

- Key Steps :

- Introduce protecting groups (e.g., tert-butyl carbamate) to shield reactive sites during synthesis .

- Employ coupling agents like EDCI/HOBt for amide bond formation between piperidine and pyrrolidine moieties .

- Monitor reaction progress via LC-MS or TLC to isolate intermediates and adjust stoichiometry .

Q. How can the structural integrity of this compound be validated during synthesis?

- Analytical Techniques :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to confirm stereochemistry and bond lengths .

- NMR spectroscopy : Compare experimental H/C NMR data with computational predictions (e.g., DFT calculations) to verify functional groups .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula accuracy (<2 ppm error) .

Q. What safety protocols should be followed when handling this compound in the lab?

- Hazard Mitigation :

- Use PPE (gloves, goggles, lab coat) due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .

- Work in a fume hood to avoid inhalation of fine particulates .

- Store in a cool, dry environment (<-20°C for long-term stability) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight :

- The electron-withdrawing CF group increases electrophilicity at the triazole ring, enhancing susceptibility to nucleophilic attack.

- Use kinetic studies (e.g., UV-Vis monitoring) to compare reaction rates with non-fluorinated analogs .

- Computational Support :

- Perform DFT calculations to map electrostatic potential surfaces and identify reactive sites .

Q. What experimental approaches resolve contradictions between spectroscopic and crystallographic data for this compound?

- Resolution Workflow :

-

Step 1 : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to confirm proton-proton coupling .

-

Step 2 : Re-refine X-ray data with SHELXL to check for disorder or thermal motion artifacts .

-

Step 3 : Compare experimental IR spectra with theoretical vibrational modes (e.g., Gaussian09 simulations) .

Data Type Common Discrepancies Validation Method NMR vs. X-ray Stereochemical mismatches Overlay crystallographic and computational models MS vs. Elemental Analysis Molecular formula conflicts Isotopic pattern analysis

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Approach :

- Docking simulations : Use AutoDock Vina to model binding affinities to triazole-sensitive targets (e.g., fungal CYP51) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- Validation :

- Correlate in silico binding scores with in vitro enzyme inhibition assays (IC measurements) .

Q. What strategies are effective for synthesizing analogs with modified heterocyclic systems?

- Synthetic Design :

- Replace the triazole ring with pyrazole or imidazole using cyclocondensation reactions .

- Introduce substituents (e.g., Cl, F) via electrophilic aromatic substitution under mild conditions .

- Characterization :

- Compare bioactivity (e.g., antimicrobial assays) to establish structure-activity relationships (SAR) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.